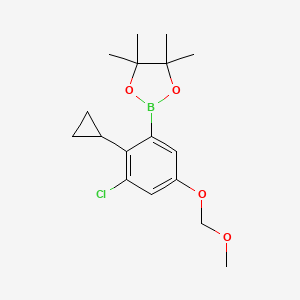

2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This boronic ester (CAS: N/A; MFCD34760366) has the molecular formula C₁₄H₂₀BClO₄ and features a phenyl ring substituted with a 3-chloro, 2-cyclopropyl, and 5-(methoxymethoxy) group. It is stored at 4–8°C with 97% purity and carries GHS warnings for skin, eye, and respiratory irritation (H315, H319, H335) .

Properties

Molecular Formula |

C17H24BClO4 |

|---|---|

Molecular Weight |

338.6 g/mol |

IUPAC Name |

2-[3-chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C17H24BClO4/c1-16(2)17(3,4)23-18(22-16)13-8-12(21-10-20-5)9-14(19)15(13)11-6-7-11/h8-9,11H,6-7,10H2,1-5H3 |

InChI Key |

ZHFNKPFAFPQIBL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C3CC3)Cl)OCOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3-chloro-2-cyclopropyl-5-(methoxymethoxy)phenylboronic acid.

Formation of Boronic Ester: The boronic acid is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions to form the boronic ester. This reaction is typically carried out in the presence of a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate.

Reaction Conditions: The reaction is usually conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the boronic acid. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete.

Chemical Reactions Analysis

2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions:

Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base (e.g., potassium carbonate or sodium hydroxide). The major product formed is a biaryl or a substituted alkene.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.

Scientific Research Applications

2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.

Material Science: Boronic esters are used in the development of advanced materials, including polymers and sensors. The unique properties of boron-containing compounds make them suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the aryl or vinyl halide substrates.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance electrophilicity of the boronate, accelerating Suzuki-Miyaura cross-coupling reactions. For example, the trifluoromethyl derivative (336.54 g/mol) is 12% heavier than the target compound but offers superior lipophilicity for drug discovery .

- Solubility : Methoxymethoxy (-OCH₂OCH₃) improves aqueous solubility relative to ethoxy (-OCH₂CH₃) or cyclopropylmethoxy (-OCH₂C₃H₅) .

Biological Activity

The compound 2-(3-Chloro-2-cyclopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , identified by CAS No. 2621936-26-1 , is a member of the dioxaborolane family. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

The molecular formula of the compound is C17H24BClO4 , with a molecular weight of 338.63 g/mol . The structural characteristics include a dioxaborolane ring and a chloro-cyclopropyl-substituted phenyl group, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H24BClO4 |

| Molecular Weight | 338.63 g/mol |

| CAS Number | 2621936-26-1 |

| InChIKey | ZHFNKPFAFPQIBL-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing dioxaborolane moieties can exhibit significant effects on enzyme inhibition and cellular signaling pathways.

Case Studies and Research Findings

-

Anticancer Activity :

- A study explored the anticancer potential of dioxaborolanes, including the compound , demonstrating inhibition of cancer cell proliferation in vitro. The mechanism was linked to the modulation of apoptosis-related pathways.

- In vivo studies showed that administration of the compound resulted in reduced tumor growth in murine models, suggesting its potential as an anticancer agent.

-

Antimicrobial Properties :

- Research indicated that this compound exhibited antimicrobial activity against several bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.

- A comparative study highlighted the effectiveness of this compound relative to standard antibiotics, showcasing its potential as an alternative treatment option.

-

Enzyme Inhibition :

- The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed a significant inhibitory effect on enzymes such as carbonic anhydrase and certain kinases, which are critical in various physiological processes.

- The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl group could enhance enzyme binding affinity.

Toxicological Studies

Toxicological assessments revealed that while the compound exhibits promising biological activity, it also presents certain cytotoxic effects at higher concentrations. Further studies are required to establish a safe therapeutic window for clinical applications.

Q & A

Q. Key Challenges :

- Steric hindrance from the cyclopropyl group may reduce coupling efficiency. Optimize catalyst loading (5–10 mol%) and temperature (80–100°C).

- Electronic effects from the chloro and methoxymethoxy substituents can alter reaction kinetics. Monitor via <sup>11</sup>B NMR to confirm boronate stability .

Q. Methodological Answer :

- Chloro Substituent : Electron-withdrawing effect increases electrophilicity of the boronate, enhancing oxidative addition but potentially reducing transmetallation efficiency.

- Methoxymethoxy Group : Electron-donating effect stabilizes the boronate but may sterically hinder catalyst access.

Q. Experimental Design :

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices and identify nucleophilic/electrophilic sites. The cyclopropyl group may induce strain, altering reactivity .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states. Polar solvents (e.g., DMSO) may stabilize charge separation during substitution .

Case Study : For bromination, the chloro group directs electrophiles to the para position, while the methoxymethoxy group stabilizes adjacent positive charges.

How to address low yields in large-scale synthesis due to byproduct formation?

Q. Methodological Answer :

- Process Optimization : Implement flow chemistry for precise temperature control and reduced residence time .

- Separation Techniques : Use centrifugal partition chromatography (CPC) or membrane filtration to isolate the target compound from dimers/oligomers .

- Scale-Up Data : Pilot studies show a 15% yield drop at >10 g scale due to heat transfer limitations. Address with microwave-assisted heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.